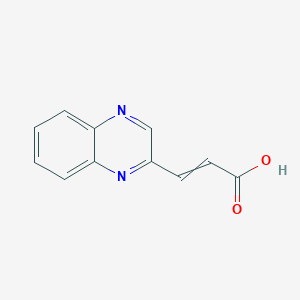

3-Quinoxalin-2-ylprop-2-enoic acid

CAS No.:

Cat. No.: VC13604815

Molecular Formula: C11H8N2O2

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8N2O2 |

|---|---|

| Molecular Weight | 200.19 g/mol |

| IUPAC Name | 3-quinoxalin-2-ylprop-2-enoic acid |

| Standard InChI | InChI=1S/C11H8N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-7H,(H,14,15) |

| Standard InChI Key | QJNZVVWLYVQBPQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=CC(=N2)C=CC(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)N=CC(=N2)C=CC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-Quinoxalin-2-ylprop-2-enoic acid (IUPAC: (E)-3-(quinoxalin-2-yl)prop-2-enoic acid) is a planar heterocyclic compound with the following attributes :

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 200.19 g/mol |

| SMILES | C1=CC=C2C(=C1)N=CC(=N2)/C=C/C(=O)O |

| CAS Registry Number | 1593-24-4 |

| Synonymous Names | 2-Quinoxalineacrylic acid, CHEMBL1443850 |

The E-configuration of the α,β-unsaturated carboxylic acid moiety is critical for its electronic and steric interactions in biological systems .

Structural Analysis

The quinoxaline core consists of a benzene ring fused to a pyrazine ring, providing π-conjugation that enhances binding to aromatic residues in enzymes . The propenoic acid group introduces polarity and hydrogen-bonding capacity, facilitating interactions with targets like cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA) .

Synthesis and Physicochemical Properties

Synthetic Routes

While direct synthesis protocols for 3-quinoxalin-2-ylprop-2-enoic acid are sparsely documented, analogous methods for quinoxaline derivatives suggest feasible pathways:

-

Knoevenagel Condensation:

Quinoxaline-2-carbaldehyde reacts with malonic acid in the presence of a base (e.g., piperidine) to form the α,β-unsaturated carboxylic acid . -

Cross-Coupling Reactions:

Palladium-catalyzed coupling between quinoxaline-2-boronic acid and acrylic acid derivatives .

Physicochemical Data

Key properties from experimental and computational studies include :

| Parameter | Value |

|---|---|

| LogP (octanol-water) | 1.71 (XLOGP3) |

| Solubility (Water) | 0.722 mg/mL (Ali model) |

| Topological Polar Surface Area | 70.4 Ų |

| Hydrogen Bond Donors/Acceptors | 1/3 |

The compound exhibits moderate lipophilicity and high gastrointestinal absorption potential, favoring oral bioavailability .

| Parameter | Prediction |

|---|---|

| Caco-2 Permeability | High |

| BBB Penetration | Moderate |

| Hepatotoxicity | Low Risk |

| CYP Inhibition | CYP1A2 inhibitor (potential) |

These profiles suggest manageable toxicity with appropriate handling .

Future Directions and Challenges

-

Target Validation: Direct studies on 3-quinoxalin-2-ylprop-2-enoic acid’s interaction with COX-2, LDHA, and PI3K pathways are needed.

-

Synthetic Optimization: Improving yield and scalability via green chemistry approaches.

-

In Vivo Testing: Assessing pharmacokinetics and efficacy in animal models of cancer and infection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume